molecular formula C15H15N3O2 B2401999 N-Ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-ynamide CAS No. 2411305-85-4

N-Ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-ynamide

Cat. No.: B2401999
CAS No.: 2411305-85-4
M. Wt: 269.304
InChI Key: BJFHSVNMCZGKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-ynamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Properties

IUPAC Name

N-ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-3-7-14(19)18(4-2)10-13-16-12-9-6-5-8-11(12)15(20)17-13/h5-6,8-9H,4,10H2,1-2H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFHSVNMCZGKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC2=CC=CC=C2C(=O)N1)C(=O)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the synthesis process .

Mechanism of Action

The mechanism of action of N-Ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes .

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